molecular formula C14H21NO2 B12601801 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one CAS No. 651304-79-9

6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12601801
CAS No.: 651304-79-9
M. Wt: 235.32 g/mol
InChI Key: DCEWBIRHNZJRSD-UHFFFAOYSA-N
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Description

6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and reactivity It features a cyclohexa-2,4-dien-1-one core with a 5-hydroxypentylamino group attached via a propylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 5-hydroxypentylamine under specific conditions. One common method includes the photolytic cleavage of cyclohexa-2,4-dien-1-one derivatives in the presence of diamines . The reaction is carried out under visible light irradiation, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and light source to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in labeling studies to track biological processes.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one
  • 6-{1-[(5-Hydroxyhexyl)amino]propylidene}cyclohexa-2,4-dien-1-one

Uniqueness

6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one is unique due to its specific hydroxypentylamino group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

651304-79-9

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-[C-ethyl-N-(5-hydroxypentyl)carbonimidoyl]phenol

InChI

InChI=1S/C14H21NO2/c1-2-13(15-10-6-3-7-11-16)12-8-4-5-9-14(12)17/h4-5,8-9,16-17H,2-3,6-7,10-11H2,1H3

InChI Key

DCEWBIRHNZJRSD-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCCCCO)C1=CC=CC=C1O

Origin of Product

United States

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